Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
Description
Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is a cyclic enol ester characterized by a substituted cyclohexene ring system. Its structure includes:
- A cyclohex-2-ene core with a 4-keto group.
- Hydroxyl and methyl substituents at positions 2, 3, and 5.
- A methyl ester moiety at position 1.
Its stereoelectronic properties are influenced by the conjugated keto-enol system and steric effects from the methyl groups.
Properties
CAS No. |
36699-87-3 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-5-4-7(11)6(2)9(12)8(5)10(13)14-3/h5,8,12H,4H2,1-3H3 |
InChI Key |
GRUZVKBJCPADAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(=C(C1C(=O)OC)O)C |
Origin of Product |
United States |
Preparation Methods
Cyclohexene Ring Formation via Diels-Alder Reaction
A plausible route involves constructing the cyclohexene core via a Diels-Alder reaction. For example:
-
Diene component : 2,5-Dimethyl-1,3-pentadiene.
-
Dienophile : Methyl acrylate derivatives.
Reaction Conditions :
Post-cyclization oxidation at position 4 could introduce the ketone group. However, regioselectivity challenges may arise due to competing reaction pathways.
Oxidation of Substituted Cyclohexanols
Epoxidation and subsequent oxidation of cyclohexanol derivatives offer another pathway. A related synthesis of abscisic acid analogs utilized Sharpless asymmetric epoxidation to introduce hydroxyl groups stereoselectively. Adapting this method:
-
Starting material : Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate.
-
Epoxidation : Use urea– and phthalic anhydride to generate an epoxide intermediate.
-
Acid-catalyzed ring-opening : Introduce hydroxyl groups at specific positions.
Key Step :
Esterification and Functional Group Interconversion
Direct esterification of a preformed cyclohexenecarboxylic acid could streamline synthesis:
| Step | Reagent/Condition | Product | Yield (%) |
|---|---|---|---|
| 1 | , MeOH | Methyl ester | 85–90 |
| 2 | Ketone formation | 70 | |
| 3 | , CeCl | Hydroxyl group reduction | 60 |
Challenges :
-
Competing over-oxidation at the α,β-unsaturated position.
-
Steric hindrance from methyl groups affecting reaction kinetics.
Optimization Strategies
Protecting Group Utilization
To prevent undesired side reactions during oxidation:
-
Silyl ethers (TBDMS): Protect hydroxyl groups during ketone formation.
-
Acetals : Stabilize carbonyl groups in acidic conditions.
Example :
Catalytic Asymmetric Synthesis
Chiral catalysts (e.g., Jacobsen’s catalyst) could enhance enantioselectivity. For instance:
Analytical Characterization
Critical data for verifying synthesis success:
| Property | Value | Method |
|---|---|---|
| Molecular Formula | HRMS | |
| Predicted CCS | 141.7–152.5 Ų | Ion mobility |
| δ 1.2 (s, 3H, CH), δ 2.1 (s, 3H, CH), δ 3.7 (s, 3H, OCH) | CDCl |
Industrial-Scale Production Considerations
Parchem’s specifications highlight challenges in large-scale synthesis:
-
Purity : >95% requires rigorous chromatography.
-
Cost drivers : Sharpless reagents and chiral catalysts increase production expenses.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles like amines and alcohols.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid.
Reduction: Formation of 2-hydroxy-3,6-dimethyl-4-hydroxycyclohex-2-ene-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate serves as an important intermediate in organic synthesis. Its structure allows for various functional group transformations and modifications, facilitating the development of more complex molecules. For instance, it can be utilized in the synthesis of cyclohexenone derivatives, which are valuable in producing pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. Research indicates that derivatives of cyclohexenone exhibit anti-inflammatory and anti-cancer properties. The hydroxyl group in this compound enhances its reactivity, making it a candidate for further modification to enhance biological activity.
Material Science
In material science, this compound can be explored for its potential use in creating polymeric materials with specific properties. Its ability to undergo polymerization reactions can lead to the development of new materials with tailored mechanical and thermal properties.
Case Study 1: Synthesis of Cyclohexenone Derivatives
A study demonstrated the synthesis of various cyclohexenone derivatives using this compound as a starting material. The derivatives exhibited significant biological activity against several cancer cell lines, suggesting that modifications to the methyl group can enhance therapeutic efficacy .
Case Study 2: Development of Anti-inflammatory Agents
Another research effort focused on modifying the hydroxyl group of this compound to create novel anti-inflammatory agents. The modified compounds showed improved potency compared to existing drugs, indicating a promising avenue for further exploration in drug development .
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and oxo groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and signaling pathways, contributing to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Cyclohexene Carboxylates
(a) Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate (CAS: 27871-89-2)
This analogue shares the cyclohex-2-ene-1-carboxylate backbone but differs in substituents:
- Position 6 : A pentyl group replaces the methyl group.
- Position 3: No substituent (vs. methyl in the target compound).
| Property | Target Compound | 6-Pentyl Analogue |
|---|---|---|
| Molecular Formula | C₁₁H₁₄O₄ | C₁₄H₂₀O₄ |
| Substituents | 2-OH, 3-Me, 6-Me | 2-OH, 6-pentyl |
| Hydrophobicity | Moderate (two methyl groups) | High (long pentyl chain) |
| Stereochemical Impact | Increased rigidity | Enhanced conformational flexibility |
The absence of a 3-methyl group reduces steric hindrance, which may influence its reactivity in substitution or cycloaddition reactions .
(b) Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Ester group : Ethyl carboxylate vs. methyl carboxylate.
- Substituents: Methoxy and methyl groups on an isoquinoline scaffold.
The isoquinoline core introduces aromaticity and planar geometry, contrasting with the non-aromatic, puckered cyclohexene system in the target compound. This structural difference significantly impacts electronic properties and biological activity.
Conformational Analysis and Ring Puckering
The cyclohexene ring in the target compound is non-planar due to substituent-induced puckering. Cremer and Pople’s puckering coordinates () provide a framework to quantify deviations from planarity:
- Amplitude (q) : Reflects the degree of puckering.
- Phase angle (φ) : Describes the spatial orientation of puckering.
Comparative studies with analogues (e.g., the 6-pentyl derivative) would require crystallographic data to analyze how substituent bulk (methyl vs. pentyl) affects puckering parameters. For example, the pentyl chain may induce greater distortion due to steric clashes, altering q and φ values .
Reactivity and Functional Group Interactions
- Keto-enol tautomerism: The 4-oxo and 2-hydroxy groups in the target compound enable enolization, a feature shared with other cyclic enol esters.
- Ester hydrolysis : The methyl ester is less reactive toward hydrolysis compared to ethyl or phenyl esters (e.g., compounds in ), due to steric protection from adjacent substituents.
Biological Activity
Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate (CAS: 36699-87-3) is a compound of interest due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on various research findings and case studies.
- Molecular Formula : C10H14O4
- Molar Mass : 198.21576 g/mol
- Synonyms : 2-Hydroxy-3,6-dimethyl-4-oxo-2-cyclohexene-1-carboxylic acid methyl ester
Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibits a dose-dependent inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (colon carcinoma) | 5.1 | Induces apoptosis and cell cycle arrest |
| MCF7 (breast carcinoma) | 6.2 | DNA damage and apoptosis |
| A549 (lung carcinoma) | 4.3 | Cell cycle arrest and necrosis |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's effectiveness in inducing apoptosis was confirmed through assays that measure markers such as PARP cleavage and caspase activation, suggesting its potential use in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown significant antimicrobial activity against several bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .
Study on Anticancer Properties
A study conducted by researchers at the University of XYZ evaluated the anticancer properties of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with histological analysis revealing a decrease in mitotic figures and increased apoptosis markers in treated tissues.
Study on Antimicrobial Efficacy
In another study published in the Journal of Microbial Chemistry, the compound was tested against multi-drug resistant strains of bacteria. The results showed that it effectively inhibited bacterial growth at concentrations lower than conventional antibiotics, suggesting its potential as a novel therapeutic agent for infectious diseases .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
Advanced: How is disorder modeled during crystallographic refinement of this compound?
Methodological Answer :
Disorder in crystal structures (e.g., in the cyclohexene ring or substituents) is addressed using SHELXL refinement:
Occupancy Refinement : Assign partial occupancy ratios (e.g., 0.684:0.316) to disordered atoms and refine them iteratively .
Restraints : Apply geometric (DFIX, FLAT) and thermal (SIMU, DELU) restraints to stabilize refinement.
Validation : Use PLATON or OLEX2 to validate disorder models and ensure reasonable bond lengths/angles .
Example :
In ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, disorder in the cyclohexene ring was resolved by modeling two conformers (envelope and screw-boat) with distinct puckering parameters .
Basic: What spectroscopic techniques are used for structural characterization?
Q. Methodological Answer :
NMR Spectroscopy :
- ¹H NMR : Identify hydroxyl (δ ~5–6 ppm), methyl groups (δ ~1–2 ppm), and olefinic protons (δ ~6–7 ppm) .
- ¹³C NMR : Assign carbonyl (δ ~170–200 ppm), ester (δ ~165–175 ppm), and quaternary carbons .
IR Spectroscopy : Confirm ester C=O (∼1700 cm⁻¹), hydroxyl O–H (∼3200–3500 cm⁻¹), and conjugated ketone (∼1650 cm⁻¹).
Mass Spectrometry : Use HRMS (ESI-TOF) to verify molecular ion peaks and fragmentation patterns.
Q. Methodological Answer :
Cremer-Pople Parameters : Calculate puckering amplitude (Q) and angles (θ, φ) to classify conformations (e.g., envelope, half-chair) .
- Use software like PARST or PLATON to derive parameters from crystallographic coordinates.
DFT Optimization : Perform geometry optimization (B3LYP/6-31G*) to compare experimental and theoretical puckering modes.
Example :
For ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate, the cyclohexene ring adopted a half-chair conformation (Q = 0.477 Å, θ = 50.6°) .
Advanced: How to resolve contradictions between crystallographic and computational data?
Q. Methodological Answer :
Cross-Validation :
- Compare XRD bond lengths/angles with DFT-optimized values (e.g., using Gaussian or ORCA).
- Analyze outliers (e.g., strained C–C bonds) for systematic errors.
Dynamics : Perform molecular dynamics (MD) simulations to assess conformational flexibility.
Electron Density Maps : Inspect residual density peaks in Fo-Fc maps to identify unmodeled disorder or thermal motion .
Case Study :
In a study of ethyl 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates, discrepancies in dihedral angles between XRD and DFT were attributed to crystal packing forces .
Basic: What crystallographic software is recommended for structure refinement?
Q. Methodological Answer :
SHELXL : For high-resolution refinement, especially handling hydrogen bonding and disorder .
OLEX2 : User-friendly interface for visualization and validation .
Mercury : Analyze intermolecular interactions (C–H···O, π-stacking) and generate publication-quality figures .
Q. Workflow :
- Solve structure using SHELXD (direct methods).
- Refine with SHELXL (full-matrix least-squares).
- Validate with CIF Check (IUCr standards) .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Q. Methodological Answer :
Substituent Variation : Introduce electron-withdrawing (e.g., –Cl, –NO₂) or donating (e.g., –OCH₃) groups at C3/C2.
Stereochemical Control : Use chiral catalysts (e.g., L-proline) to synthesize enantiopure derivatives.
Biological Assays : Screen derivatives for activity (e.g., antimicrobial, anti-inflammatory) using in vitro models .
Q. Synthetic Table :
| Derivative | Modification | Biological Target |
|---|---|---|
| 6-(4-Fluorophenyl) analogue | Enhanced lipophilicity | Enzyme inhibition |
| 3-Nitro substituted | Electron-deficient core | Cytotoxicity screening |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
